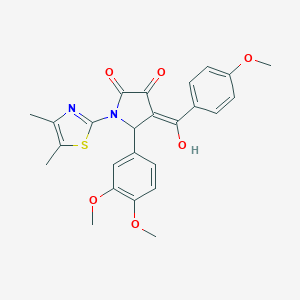![molecular formula C20H22N4O2 B265162 2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B265162.png)
2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PBD-1 or NSC 308847. PBD-1 is a heterocyclic compound that belongs to the pyrimidoquinoline family. It has a unique chemical structure that has led to its use in various scientific applications.
作用机制
PBD-1 binds to the minor groove of DNA, causing DNA damage. It forms covalent bonds with the guanine residues in DNA, leading to the formation of DNA adducts. These adducts prevent DNA replication and transcription, leading to cell death. PBD-1 has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
PBD-1 has been found to have a low toxicity profile in vitro and in vivo. It has been shown to have a high therapeutic index, meaning that it has a high efficacy against cancer cells while having minimal toxicity to normal cells. PBD-1 has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This makes PBD-1 a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of using PBD-1 in lab experiments is its high selectivity for cancer cells. This makes it a valuable tool for studying cancer biology and developing cancer therapies. However, one of the limitations of using PBD-1 in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness.
未来方向
There are several future directions for PBD-1 research. One direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to study the mechanism of action of PBD-1 in more detail to understand its interactions with DNA. Additionally, PBD-1 could be used in combination with other cancer therapies to improve their efficacy. Finally, PBD-1 could be modified to improve its solubility and bioavailability, making it a more effective cancer therapy.
Conclusion:
In conclusion, PBD-1 is a promising compound that has gained significant attention in scientific research. Its unique chemical structure and mechanism of action make it a valuable tool for studying cancer biology and developing cancer therapies. While there are limitations to its use in lab experiments, there are several future directions for PBD-1 research that could lead to its use in cancer therapy.
合成方法
The synthesis of PBD-1 involves the reaction of 4-methylphenylhydrazine with 5,7,9,10-tetrahydro-6,8-dimethyl-4H-pyrimido[4,5-b]quinoline-2,3-dione. The reaction takes place in the presence of a strong acid catalyst, such as hydrochloric acid. The product is then purified using chromatography techniques.
科学研究应用
PBD-1 has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. PBD-1 works by binding to DNA and causing DNA damage, which leads to cell death. This mechanism of action makes PBD-1 a promising candidate for cancer therapy.
属性
产品名称 |
2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
|---|---|
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H22N4O2/c1-10-4-6-11(7-5-10)14-15-12(8-20(2,3)9-13(15)25)22-17-16(14)18(26)24-19(21)23-17/h4-7,14H,8-9H2,1-3H3,(H4,21,22,23,24,26) |
InChI 键 |
SHUHKTRZAXBVBG-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N=C(N4)N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N=C(N4)N |
规范 SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N=C(N4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265083.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265095.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265096.png)
![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)
![(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265123.png)


![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)